![molecular formula C6H9N3O4 B1396018 5-Methyl-1H-imidazol-2-amine oxalate CAS No. 1187927-68-9](/img/structure/B1396018.png)
5-Methyl-1H-imidazol-2-amine oxalate
Overview
Description
5-Methyl-1H-imidazol-2-amine oxalate (abbreviated as 5M2AO) is a synthetic organic compound created by combining two chemical species: 5-methyl-1H-imidazole and oxalic acid. This compound possesses immense potential in various industrial and biomedical applications due to its unique set of physical and chemical properties. It has a molecular formula of C6H9N3O4 .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has been organized via the sorts of bond disconnections that were employed in order to construct the heterocycle .Molecular Structure Analysis
The molecular structure of 5-Methyl-1H-imidazol-2-amine oxalate is represented by the formula C6H9N3O4 . The average mass of the molecule is 187.153 Da .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-1H-imidazol-2-amine oxalate include a molecular weight of 97.11850, a density of 1.221g/cm3, a boiling point of 307.9ºC at 760 mmHg, and a molecular formula of C4H7N3 .Scientific Research Applications
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to show antibacterial and antimycobacterial activities . They can be used in the development of new drugs to treat various bacterial infections.
Anti-inflammatory and Antitumor Activities
Imidazole derivatives also exhibit anti-inflammatory and antitumor activities . They could be used in the treatment of inflammation-related disorders and various types of cancer.
Antidiabetic and Anti-allergic Activities
These compounds have potential antidiabetic and anti-allergic activities . They could be used in the management of diabetes and allergic reactions.
Antipyretic and Antiviral Activities
Imidazole derivatives can show antipyretic (fever-reducing) and antiviral activities . They could be used in the treatment of fevers and viral infections.
Antioxidant Activities
Some imidazole derivatives have shown good scavenging potential, indicating their antioxidant activities . They could be used in the management of oxidative stress-related disorders.
Anti-amoebic and Antihelmintic Activities
Imidazole derivatives can exhibit anti-amoebic and antihelmintic activities . They could be used in the treatment of amoebic and helminthic (worm) infections.
Antifungal and Ulcerogenic Activities
These compounds can show antifungal and ulcerogenic activities . They could be used in the treatment of fungal infections and ulcers.
Synthesis of Functional Molecules
Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . They could be used in the synthesis of various functional materials.
Future Directions
Imidazoles are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . This highlights the need for the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
properties
IUPAC Name |
5-methyl-1H-imidazol-2-amine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.C2H2O4/c1-3-2-6-4(5)7-3;3-1(4)2(5)6/h2H,1H3,(H3,5,6,7);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVXRVZNQWFHAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)N.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703303 | |
Record name | Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-imidazol-2-amine oxalate | |
CAS RN |
1187927-68-9 | |
Record name | Oxalic acid--5-methyl-1H-imidazol-2-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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